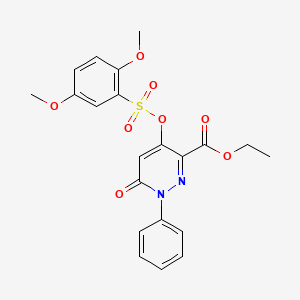![molecular formula C6H12N2 B2545557 1,4-Diazabicyclo[4.2.0]octane CAS No. 31029-60-4](/img/structure/B2545557.png)
1,4-Diazabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C6H12N2. It is a highly nucleophilic tertiary amine base, commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms, making it a versatile and valuable compound in the field of chemistry .
Mechanism of Action
Target of Action
1,4-Diazabicyclo[4.2.0]octane, often referred to as DABCO, is a versatile compound that has been used in various chemical reactions due to its unique properties . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom . This makes this compound a primary target in many organic transformations .
Mode of Action
The interaction of this compound with its targets results in significant changes in the chemical reactions. It acts as a weak Lewis base, comparable in strength to the properties of triethylamine, and therefore capable of serving as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . The combination of strong nucleophile and good nucleofugic group properties allows this compound to be employed as a catalyst for many organic transformations .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is used in the synthesis of piperazine derivatives, starting from this compound as the source of piperazine ring and quaternary ammonium salts obtained from this compound as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[4.2.0]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazabicyclo[42It is known that 1,4-diazabicyclo[420]octane is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst in various organic transformations . For instance, it is used in the Morita–Baylis–Hillman reaction and related nucleophilic activation processes involving allenes and cyclopropanes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, this compound must be stored under inert gas atmosphere in a refrigerator . Furthermore, it is moderately toxic and causes irritation upon contact with skin or eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[4.2.0]octane can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure. The reaction typically proceeds as follows:
- Ethylenediamine reacts with formaldehyde in the presence of an acid catalyst.
- The intermediate product undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The compound is then purified through methods such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions.
Cycloaddition Reactions: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the compound acting as a nucleophile.
Cycloaddition: Reagents such as dienes and dienophiles are used, with the compound acting as a catalyst to promote the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines and amides.
Cycloaddition: The major products are cyclic compounds, such as cyclohexanes and cyclopropanes.
Oxidation and Reduction: The major products depend on the specific reaction but can include oxidized or reduced forms of the compound.
Scientific Research Applications
1,4-Diazabicyclo[4.2.0]octane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar framework but different functional groups.
Uniqueness
1,4-Diazabicyclo[4.2.0]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its bicyclic structure with two nitrogen atoms provides distinct reactivity compared to similar compounds like quinuclidine and tropane. This uniqueness makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
1,4-diazabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPCJDZJHLWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)
![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2545482.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)


![2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)
![3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2545488.png)


![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B2545494.png)
